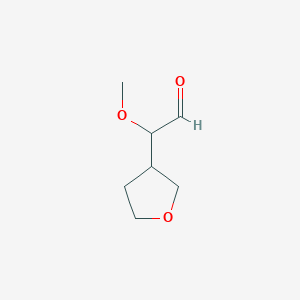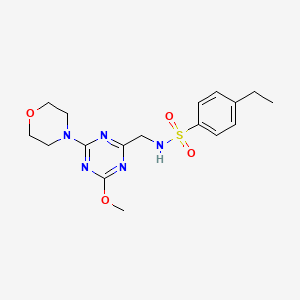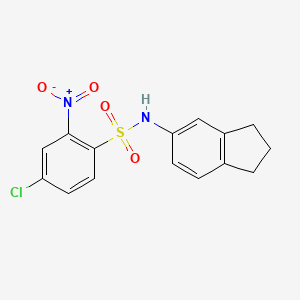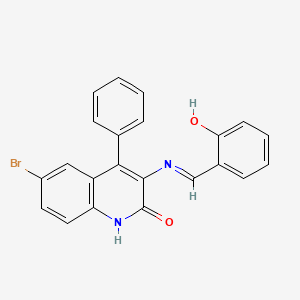![molecular formula C21H22Cl2N4O B3016514 5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285641-72-6](/img/structure/B3016514.png)
5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The adamantyl group attached to the pyrazole ring indicates the presence of a bulky, diamond-like structure that can influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides were obtained by reacting carboxamides with selected aldehydes, which could be a similar approach to synthesizing the compound . Additionally, the synthesis of methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate through 1,3-dipolar addition suggests a method for introducing the adamantyl moiety into the pyrazole core . These methods provide a foundation for the potential synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of the adamantyl group is likely to affect the compound's conformation and, consequently, its interaction with biological targets. The structure-activity relationship (SAR) discussed in the context of antitumor activities of pyrazolopyrimidines and Schiff bases indicates that small changes in the molecular structure can significantly impact the compound's efficacy .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases and reactions with diazo compounds. The synthesis of 4-arylideneamino derivatives from 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazoles suggests that the compound may also be amenable to reactions with aromatic aldehydes to form Schiff bases, which could alter its biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the adamantyl group and the dichlorophenyl moiety. These bulky groups can affect the solubility, stability, and overall reactivity of the compound. The antimicrobial and anti-inflammatory activities of related 5-(1-adamantyl) derivatives indicate that the compound may also possess these properties, which could be explored further in biological assays .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Derivatives similar to "5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide" have shown promising antimicrobial activity. For example, a study on pyrazole derivatives highlighted their effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating potential use in combating bacterial infections without being cytotoxic to mammalian cells (Palkar et al., 2017). Furthermore, similar compounds have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions (Al-Omar et al., 2010).
Antitumor Activity
Adamantane-containing heterocycles, including pyrazole derivatives, have been researched for their antitumor properties. These compounds exhibit cytotoxic activity against various cancer cell lines, offering a pathway for the development of new anticancer agents (Dawson et al., 2007). The structural modification and synthesis of novel derivatives play a crucial role in enhancing their biological activity and therapeutic potential.
Material Science Applications
In the realm of material science, adamantyl-substituted compounds have been utilized in the synthesis of novel materials with unique properties. For instance, polyamides and polyimides containing adamantyl groups have been developed, showcasing improved thermal stability and mechanical strength, suitable for high-performance applications (Liaw & Liaw, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O/c22-16-2-1-15(17(23)6-16)11-24-27-20(28)18-7-19(26-25-18)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26)(H,27,28)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBBUSRKDICPP-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)
![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)



![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)



cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)